molecular formula C12H13N3O3S B3140967 N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide CAS No. 478063-20-6

N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Cat. No.: B3140967
CAS No.: 478063-20-6
M. Wt: 279.32 g/mol
InChI Key: CGRCZESFBIQMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is a chemical compound with the molecular formula C12H13N3O3S and a molecular weight of 279.31 g/mol This compound features a pyrrole ring attached to a benzoyl group, which is further linked to a methanesulfonohydrazide moiety

Biochemical Analysis

Biochemical Properties

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase . These interactions are crucial as they can lead to the inhibition of bacterial growth, making the compound a potential candidate for antibacterial and antitubercular therapies . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Chinese hamster ovary cells, compounds similar to N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide have been shown to improve monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates that the compound may enhance cellular energy metabolism and protein production.

Molecular Mechanism

The molecular mechanism of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been shown to bind to the active sites of enoyl ACP reductase and dihydrofolate reductase, leading to dual inhibition of these enzymes . This dual inhibition is significant as it can disrupt essential metabolic pathways in bacteria, thereby exerting antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that similar compounds undergo oxidative cyclization reactions, which may affect their stability and activity over time . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antibacterial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, compounds with similar structures have been shown to exhibit dose-dependent toxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound’s inhibition of enoyl ACP reductase and dihydrofolate reductase affects the metabolic flux and levels of metabolites in bacterial cells . These interactions can disrupt essential metabolic pathways, leading to the inhibition of bacterial growth.

Transport and Distribution

The transport and distribution of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies on similar compounds have shown that they can be transported across cell membranes and distributed within various tissues, influencing their therapeutic efficacy .

Subcellular Localization

The subcellular localization of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, similar compounds have been shown to localize in the cytoplasm and nucleus, where they can interact with target enzymes and affect cellular processes . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzoic acid with methanesulfonohydrazide under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonohydrazides.

Scientific Research Applications

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide is unique due to the presence of both a pyrrole ring and a methanesulfonohydrazide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-methylsulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-19(17,18)14-13-12(16)10-6-2-3-7-11(10)15-8-4-5-9-15/h2-9,14H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCZESFBIQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192019
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478063-20-6
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478063-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrrol-1-yl)benzoic acid 2-(methylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.